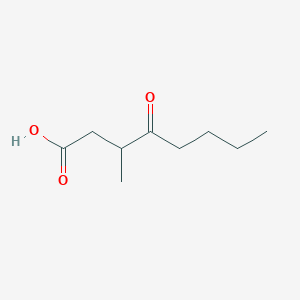
Octanoic acid, 3-methyl-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 3-methyl-4-oxo-, can be achieved through several methods. One common approach involves the oxidation of 3-methyl-4-octanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the keto group.
Another method involves the esterification of 3-methyl-4-oxooctanoic acid with an alcohol, followed by hydrolysis to yield the desired carboxylic acid. This process can be catalyzed by acids such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of octanoic acid, 3-methyl-4-oxo-, may involve the use of more efficient and scalable processes. One such method is the catalytic oxidation of 3-methyl-4-octanol using metal catalysts such as palladium or platinum. This approach offers higher yields and selectivity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Octanoic acid, 3-methyl-4-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids with higher oxidation states.
Reduction: Reduction of the keto group can yield the corresponding alcohol, 3-methyl-4-octanol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum for catalytic oxidation.
Major Products
Oxidation: Higher carboxylic acids.
Reduction: 3-methyl-4-octanol.
Substitution: Esters, amides, and other derivatives.
Applications De Recherche Scientifique
Octanoic acid, 3-methyl-4-oxo-, has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of octanoic acid, 3-methyl-4-oxo-, involves its interaction with various molecular targets and pathways. The carboxylic acid group can donate protons, making it a Bronsted acid, while the keto group can participate in nucleophilic addition reactions. These properties enable the compound to interact with enzymes and other proteins, potentially modulating their activity and influencing biological processes.
Comparaison Avec Des Composés Similaires
Octanoic acid, 3-methyl-4-oxo-, can be compared with other similar compounds, such as:
Octanoic acid: Lacks the methyl and keto groups, making it less reactive in certain chemical reactions.
3-methyl-4-oxopentanoic acid: A shorter carbon chain, which may affect its physical and chemical properties.
Methyl acetoacetate: Contains an ester group instead of a carboxylic acid group, leading to different reactivity and applications.
The presence of the methyl and keto groups in octanoic acid, 3-methyl-4-oxo-, makes it unique and versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
59086-42-9 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3-methyl-4-oxooctanoic acid |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-8(10)7(2)6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
FPRFNJXNLMZHEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



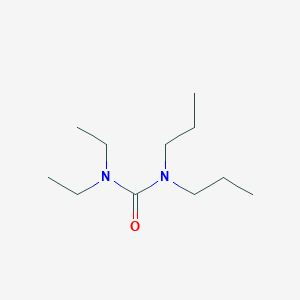

![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
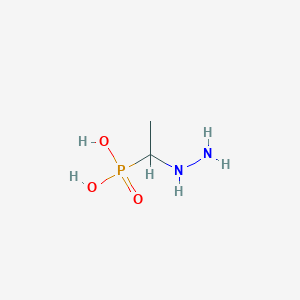
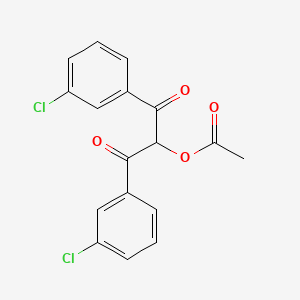
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
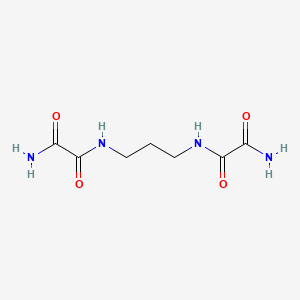

![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
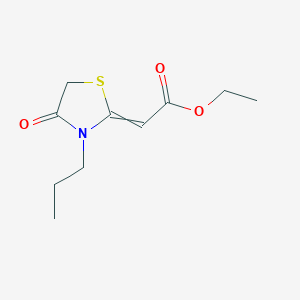
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
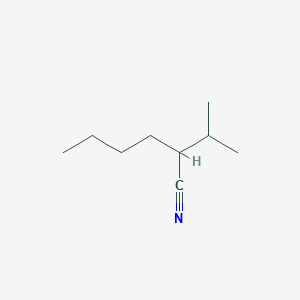
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
